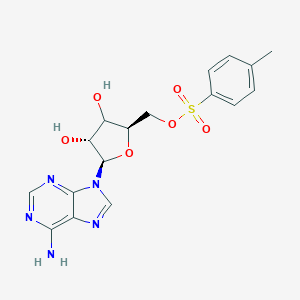

5'-トシルアデノシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-Tosyladenosine, also known as 5'-Tosyladenosine, is a useful research compound. Its molecular formula is C17H19N5O6S and its molecular weight is 421.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5'-Tosyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Tosyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

S-アデノシルメチオニンの合成

5'-O-トシルアデノシンの誘導体は、S-アデノシルメチオニンの合成に使用されます . S-アデノシルメチオニンは、メチル基転移、トランススルファレーション、アミノプロピル化に関与する一般的なコサブストレートです。それは体内の重要な化合物であり、免疫系で役割を果たし、細胞膜を維持し、セロトニン、メラトニン、ドーパミンなどの脳内化学物質の生成と分解を助けます。

5'-デオキシアデノシルジメチルベンゾイミダゾリルエオバミド酵素の合成

5'-O-トシルアデノシンの誘導体は、5'-デオキシアデノシルジメチルベンゾイミダゾリルエオバミド酵素の合成にも使用されます . この化合物はビタミンB12ファミリーの一部であり、脳と神経系の正常な機能、および血液の生成に重要な役割を果たします。

求核置換反応

5'-O-トシルアデノシンの多くの誘導体におけるアシル化および求核置換反応が記載されています . これらの反応は、有機化学における基礎であり、医薬品、農薬、材料科学において幅広い用途があります。

作用機序

Target of Action

5’-Tosyladenosine is a derivative of adenosine, which is known to interact with adenosine receptors . Adenosine receptors are a family of G protein-coupled receptors that are widely distributed throughout the body and play crucial roles in numerous cellular signaling pathways . They are classified into four subtypes: A1, A2A, A2B, and A3 .

Mode of Action

It is known that adenosine and its derivatives can bind to adenosine receptors, triggering a cascade of intracellular events . For instance, the A2A receptor is largely responsible for the anti-inflammatory effects of adenosine and defense against excess cholesterol accumulation .

Biochemical Pathways

For example, adenosine is a crucial component of the tyrosine metabolism pathway , which is involved in the synthesis of various essential compounds in the body, such as tocopherols, plastoquinone, and ubiquinone .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which could potentially influence its absorption and distribution in the body.

Result of Action

Adenosine and its derivatives are known to have cardioprotective properties, including the ability to improve cholesterol homeostasis, impact platelet aggregation, and inhibit the inflammatory response .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Tosyladenosine' involves the protection of the 3'-hydroxyl group and the 5'-hydroxyl group of adenosine, followed by tosylation of the 2'-hydroxyl group and subsequent deprotection of the 3'-hydroxyl group. The final step involves deprotection of the 5'-hydroxyl group.", "Starting Materials": [ "Adenosine", "Triethylamine", "Tosyl chloride", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Methanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl and 5'-hydroxyl groups of adenosine using acetic anhydride and pyridine", "Step 2: Tosylation of the 2'-hydroxyl group using tosyl chloride and triethylamine in methanol", "Step 3: Deprotection of the 3'-hydroxyl group using methanesulfonic acid", "Step 4: Deprotection of the 5'-hydroxyl group using sodium hydroxide" ] } | |

CAS番号 |

5135-30-8 |

分子式 |

C17H19N5O6S |

分子量 |

421.4 g/mol |

IUPAC名 |

[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1 |

InChIキー |

CAXLRAROZXYOHH-XQZPOBRMSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

| 52604-25-8 5135-30-8 |

|

同義語 |

Adenosine 5’-(4-Methylbenzenesulfonate); 5’-O-Toluenesulfonyladenosine; 5’-Tosyladenosine; |

製品の起源 |

United States |

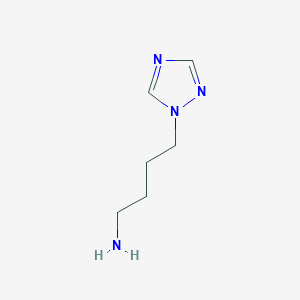

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

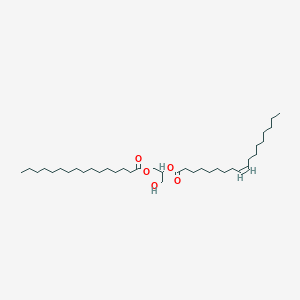

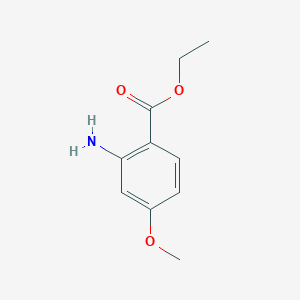

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)